7-Fluorobenzo[d]isoxazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKARZTWPNMKZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440963 | |
| Record name | 7-Fluoro-benzo[d]isoxazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268734-39-0 | |
| Record name | 7-Fluoro-benzo[d]isoxazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Fluorobenzo D Isoxazol 3 Amine and Its Derivatives
Classical Approaches to Benzisoxazole Annulation
The foundational methods for constructing the benzisoxazole ring system, known as annulation, have historically relied on intramolecular cyclization reactions of specifically substituted benzene (B151609) precursors. These classical routes, while effective, often involve multiple steps and well-established reaction mechanisms.
Cyclization Reactions of o-Hydroxy Ketoximes and Derivatives
A traditional and regioselective pathway to creating 3-substituted benzisoxazoles involves the cyclization of ortho-hydroxyaryl ketimine derivatives. organic-chemistry.org This strategy hinges on the formation of a key N-Cl imine intermediate, which can then be directed towards one of two distinct cyclization pathways. For the synthesis of the benzisoxazole core, the reaction is conducted under anhydrous conditions. The absence of water facilitates the intramolecular nucleophilic attack of the hydroxyl oxygen onto the imine carbon, leading to the formation of the critical N-O bond and subsequent ring closure to yield the benzisoxazole product. organic-chemistry.org This method provides a reliable, albeit multi-step, approach to the core heterocyclic structure.
Base-Catalyzed Intramolecular Cyclizations
Base-catalyzed cyclizations represent another cornerstone in classical benzisoxazole synthesis. A practical method begins with readily available methyl 2-nitrobenzoates. nih.gov The synthesis proceeds through a two-step sequence:
Partial Nitro Reduction : The nitro group is selectively reduced to a hydroxylamine (B1172632) using reagents such as hydrazine (B178648) in the presence of a rhodium on carbon (Rh/C) catalyst. nih.gov
Base-Mediated Cyclization : The resulting hydroxylamine intermediate undergoes a base-mediated intramolecular cyclization to form the corresponding benzisoxazol-3(1H)-one. nih.gov
This approach is valued for its use of accessible starting materials and its tolerance for a variety of substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups. nih.gov Another established method involves the base-mediated photochemical cyclization of 2-azidobenzoic acids, which proceeds through the formation and subsequent photolysis of a 2-azidobenzoate anion to yield the benzisoxazolone ring system. nih.govnih.gov
Modern Synthetic Strategies for 7-Fluorobenzo[d]isoxazol-3-amine Core
Contemporary synthetic chemistry has driven the development of more efficient, scalable, and versatile methods for constructing complex molecules like this compound. These strategies often involve one-pot protocols, advanced reduction techniques, and powerful transition-metal-catalyzed reactions.
One-Pot Synthetic Protocols for 3-Amino Benzisoxazoles
Modern synthesis prioritizes efficiency, often through one-pot reactions that combine multiple steps without isolating intermediates. While specific one-pot syntheses for this compound are proprietary, highly efficient protocols for related benzisoxazoles have been developed. For instance, a triflic acid (TfOH)-promoted, solvent-free decyanative cyclization of 2-(2-nitrophenyl)acetonitriles allows for the instantaneous synthesis of 2,1-benzisoxazoles at room temperature. organic-chemistry.org This method is notable for its speed, high yields (ranging from 34% to 97%), and elimination of harsh reaction conditions. organic-chemistry.org The concept of combining cyclization with other transformations in a single pot is a powerful modern strategy. For example, multi-component reactions are frequently used to rapidly build heterocyclic libraries, such as the one-pot, three-component synthesis of nih.govbeilstein-journals.orgtriazolo[4,3-a]pyrimidines. nih.govmdpi.com This approach enables the rapid generation of molecular diversity from simple, commercially available starting materials. nih.gov
Reductive Amination Procedures for Scaffold Assembly
Reductive amination is a cornerstone of modern amine synthesis, offering a direct method to convert ketones and aldehydes into primary, secondary, and tertiary amines. libretexts.orgmdpi.com This reaction proceeds in two main stages: the initial reaction between a carbonyl compound and an amine to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. libretexts.org
For the assembly of the this compound scaffold, a hypothetical yet highly plausible route would involve the reductive amination of a ketone precursor, 7-fluorobenzo[d]isoxazol-3-one. This transformation would typically be performed as a one-pot procedure using a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are common reagents for this purpose because they are less reactive towards ketones but readily reduce the protonated imine. libretexts.orgyoutube.com
Table 1: Key Reagents in Reductive Amination
| Reagent | Chemical Formula | Key Feature |
| Sodium Cyanoborohydride | NaBH₃CN | Mild reducing agent; does not typically reduce aldehydes or ketones at neutral pH. youtube.com |
| Sodium Triacetoxyborohydride | NaB(OAc)₃H | Mild and non-toxic; effective for a wide range of substrates. youtube.com |
| Formic Acid | HCOOH | Can act as both a reducing agent and an acid catalyst in Leuckart-Wallach type reactions. mdpi.com |
| Ammonia Borane | NH₃BH₃ | Stable, solid hydrogen source used in the presence of a promoter like trimethyl borate. organic-chemistry.org |
Palladium-Catalyzed Coupling Reactions in Derivative Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for synthesizing derivatives of heterocyclic scaffolds. nih.gov For derivatives of this compound, these reactions allow for the precise installation of various substituents onto the core structure. The Suzuki-Miyaura coupling is a prominent example, often used to form new carbon-carbon bonds by coupling a halogenated precursor with a boronic acid. researchgate.net
A typical strategy for creating derivatives involves:
Starting Material : A halogenated benzisoxazole, such as 5-bromobenzo[d]isoxazol-3-amine.
Reaction : Suzuki coupling with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst like PdCl₂(dppf). researchgate.net
Similarly, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, enabling the introduction of diverse amino groups onto the aromatic core. researchgate.net These reactions are known for their high functional group tolerance and are critical for exploring the structure-activity relationships of medicinal compounds derived from the this compound scaffold. researchgate.netnih.gov
Table 2: Palladium-Catalyzed Reactions for Derivative Synthesis
| Reaction Name | Bond Formed | Key Components | Typical Catalyst System |
| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | Aryl Halide, Arylboronic Acid, Base | Pd(PPh₃)₄ or PdCl₂(dppf) researchgate.net |
| Buchwald-Hartwig Amination | C-N (Aryl-Amine) | Aryl Halide, Amine, Base | Pd₂(dba)₃ / Phosphine Ligand (e.g., Xantphos) researchgate.net |
| Sonogashira Coupling | C-C (Aryl-Alkyne) | Aryl Halide, Terminal Alkyne, Base | Pd Catalyst, Copper(I) co-catalyst nih.gov |
Advanced Synthetic Techniques and Process Optimization
The synthesis of fluorinated benzisoxazoles has evolved to incorporate modern techniques that enhance efficiency, yield, and environmental sustainability. These advanced methods represent significant improvements over more traditional synthetic routes.
Mechanochemical Synthesis Approaches for Improved Efficiency
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to conventional solvent-based methods. For the synthesis of fluorinated benzo[d]isoxazole amines, a multi-step synthetic route employing mechanochemical methods has been developed to achieve high purity and yield. This approach minimizes solvent use, often leading to shorter reaction times and improved safety profiles.
A representative mechanochemical process involves several key transformations, as detailed below:
Table 1: Mechanochemical Synthesis Route for Fluorinated Benzisoxazole Amine Derivatives
| Step | Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Reduction | Boc-protected amino acid, Lithium aluminum hydride (LAH) | Formation of a primary alcohol intermediate. |
| 2 | Oxidation | Primary alcohol from Step 1, 2-Iodoxybenzoic acid (IBX) | Conversion of the alcohol to an aldehyde. |
| 3 | Reductive Amination | Aldehyde from Step 2, Fluorinated benzo[d]isoxazole-containing amine | Formation of the final product via C-N bond formation. |
This process highlights how mechanochemical techniques can be integrated into a multi-step synthesis to produce complex molecules like derivatives of this compound with greater efficiency.
Click Chemistry Methodologies for Conjugation
Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for molecular conjugation. nih.govsigmaaldrich.com These reactions are bio-orthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. interchim.fr The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules. sigmaaldrich.com
For benzisoxazole derivatives, click chemistry offers a powerful tool for creating conjugates with other molecules, such as biomolecules or fluorescent dyes. interchim.frthermofisher.comresearchgate.net A particularly relevant method is the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, which directly generates an isoxazole (B147169) ring. researchgate.net This catalyst-free approach is regiospecific, fast, and can be performed under physiological conditions, making it highly suitable for creating isoxazole-conjugated oligonucleotides and other complex structures. researchgate.net
Table 2: Comparison of Key Click Chemistry Reactions for Conjugation
| Reaction Type | Key Features | Catalyst | Linkage Formed |
|---|---|---|---|
| CuAAC | High efficiency, wide functional group tolerance, simple protocol. sigmaaldrich.cominterchim.fr | Copper(I) | 1,4-disubstituted 1,2,3-triazole |
| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition. Copper-free, ideal for living systems. nih.gov | None (uses strained alkynes like DIBO) | 1,2,3-triazole |
| Nitrile Oxide-Alkyne Cycloaddition | Metal-free, directly forms the isoxazole ring, regiospecific. researchgate.net | None | Isoxazole |
Synthesis of Key Precursors and Intermediates for Fluorinated Benzisoxazoles
The successful synthesis of this compound and its derivatives is critically dependent on the efficient preparation of key precursors and intermediates. This includes the construction of the core benzisoxazole ring system and the derivatization of appended scaffolds that are often crucial for biological activity.
Preparation of Substituted Phenyl Rings and Heterocyclic Moieties
The formation of the benzisoxazole core often relies on cycloaddition reactions. A modern and versatile method involves the [3+2] cycloaddition of in-situ generated arynes and nitrile oxides. nih.govorganic-chemistry.org In this process, fluoride (B91410) ions are used to trigger the formation of both highly reactive intermediates from readily available precursors like o-(trimethylsilyl)aryl triflates and chlorooximes. nih.govchim.it This approach is notable for its mild reaction conditions and tolerance of a wide variety of functional groups on both the aryne and nitrile oxide components, allowing for the synthesis of diverse, functionalized benzisoxazoles. nih.gov
The synthesis of the required substituted phenyl ring precursors is governed by the principles of electrophilic aromatic substitution. youtube.comyoutube.com The placement of the fluorine atom at the 7-position and other substituents is directed by the electronic properties of the groups already present on the benzene ring. youtube.comkhanacademy.org For instance, the synthesis plan must consider the ortho-, para-, or meta-directing effects of existing substituents to achieve the desired substitution pattern on the phenyl ring before it is used to construct the final benzisoxazole moiety. khanacademy.org
Table 3: [3+2] Cycloaddition for Benzisoxazole Synthesis
| Component 1 | Component 2 | Catalyst/Initiator | Key Feature |
|---|
Derivatization of Piperidine (B6355638) and Pyrrolidine (B122466) Scaffolds
Piperidine and pyrrolidine rings are common structural motifs found in many biologically active benzisoxazole derivatives. nih.gov The derivatization of these saturated heterocyclic scaffolds and their subsequent attachment to the benzisoxazole core is a key strategy in medicinal chemistry. nih.govnih.gov
Several methods are employed for this purpose. One common approach is the nucleophilic substitution reaction where a halogenated benzisoxazole derivative, such as 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole (B8720573), is reacted with a pyrrolidine derivative in the presence of a base. Another strategy involves synthesizing a pyrrolidine-2,5-dione ring that is directly attached to the 3-position of the benzisoxazole core. nih.gov Research has shown that the basicity of appended pyrrolidine or morpholine (B109124) rings can be crucial for the biological activity of the final compound. nih.gov These derivatization reactions allow for the systematic modification of the molecule's properties.
Table 4: Examples of Piperidine and Pyrrolidine Derivatization in Benzisoxazole Synthesis
| Benzisoxazole Precursor | Scaffold Reagent | Reaction Type | Resulting Structure |
|---|---|---|---|
| 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole | Pyrrolidine derivative | Nucleophilic Substitution | Benzisoxazole with a pyrrolidine-containing side chain. |
| Benzo[d]isoxazole-3-yl-succinic acid | Substituted amine | Cyclization/Imide formation | 3-(Benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione. nih.gov |
Structure Activity Relationship Sar Studies of 7 Fluorobenzo D Isoxazol 3 Amine Analogues
Impact of Fluorine Position and Substitution Patterns on Biological Activity
The presence of an electron-withdrawing group like fluorine can significantly increase the cytotoxic activity of a compound. nih.gov The substitution of fluorine can also have a tremendous impact on metabolic stability. For instance, in a series of piperidine-based 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, fluorine substitution led to a five-fold increase in the mouse liver microsome half-life. nih.gov
In the context of benzisoxazole derivatives, the unique fluorination at the 7-position alters the pharmacokinetic properties and biological activity when compared to similar non-fluorinated or differently substituted compounds. For example, a fluorine substituent at the ortho position of related compounds has been shown to decrease coactivator inhibition potency by 7- to 13-fold compared to non-substituted variants.
The effect of fluorine substitution has also been observed in other bicyclic aromatic systems. In studies on benzo[j]fluoranthene, both 4-fluoro and 10-fluoro derivatives were more mutagenic than the parent compound in the presence of microsomal activation. nih.gov Specifically, 4-fluorobenzo[j]fluoranthene was found to be more mutagenic in S. typhimurium TA100, while 10-fluorobenzo[j]fluoranthene showed a slightly higher mutagenic response in TA98 at higher concentrations. nih.gov These findings underscore the significant and position-dependent influence of fluorine substitution on biological outcomes.
Role of the Amine Moiety and Linker Architecture in Pharmacological Profile
The amine moiety at the 3-position of the benzisoxazole ring and the linker connecting it to other structural components are pivotal in defining the pharmacological profile of these analogues. Modifications to these elements can drastically alter receptor affinity and functional activity.
In a study of imidazoquinoline analogues, modifications of the secondary amine in the C2 ethylaminomethylene side chain were generally not well-tolerated, and the retention of the 4-amino group was essential for activity. nih.gov This highlights the critical role of the amine's nature and its immediate chemical environment.
The architecture of the linker between the benzisoxazole core and a distal binding group, such as a piperidine (B6355638) ring, has a significant impact on pharmacological activities. For example, in a series of benzisoxazole derivatives designed as acetylcholinesterase (AChE) inhibitors and 5-HT4 receptor ligands, the nature of the linker was a key determinant of the activity profile. nih.gov
An amide or ester bond in the linker resulted in a loss of AChE inhibition, while concurrently improving the affinity for the 5-HT4 receptor. nih.gov The rigidity induced by these structures was suggested to cause a difference in the interaction with the enzyme. nih.gov
Conversely, replacing an ether linkage with a two-carbon methylene (B1212753) bridge enhanced AChE inhibition. nih.gov This modification increases the flexibility and rotational freedom of the molecule. nih.gov However, this increased flexibility led to a decrease in affinity for the 5-HT4 receptor. nih.gov
These findings demonstrate a clear trade-off between different biological activities based on the rigidity and chemical nature of the linker, emphasizing the importance of linker design in achieving the desired pharmacological profile.
Pharmacophoric Requirements for Receptor Binding Affinity and Selectivity
The specific interactions of 7-fluorobenzo[d]isoxazol-3-amine analogues with various receptors are dictated by precise pharmacophoric features.
Dopamine (B1211576) Receptor (D2, D3) Interactions
The clinical potencies of many antipsychotic drugs, including those with a benzisoxazole core, correlate strongly with their ability to bind to postsynaptic dopamine receptors, particularly the D2 subtype. nih.gov The affinity for D2 and D3 receptors is a key aspect of the pharmacological profile of these compounds.
In a series of bivalent ligands derived from a benz[d]indolo[3,2-f]azecine derivative, all compounds exhibited significant binding affinities for both D1 and D2 receptors. nih.gov The selectivity between D1 and D2 receptors was found to be dependent on the length of the alkylene spacer connecting the two monomeric units, with an optimal distance of six methylene moieties for binding. nih.gov This suggests that the spatial arrangement of the pharmacophoric elements is crucial for dopamine receptor interaction.
Serotonin (B10506) Receptor (5-HT1A, 5-HT2A, 5-HT2C, 5-HT4, 5-HT6, 5-HT7) Modulation
5-HT4 Receptor: As previously mentioned, the linker architecture plays a significant role in modulating 5-HT4 receptor affinity. Compounds with an ether linkage generally show a higher affinity for the 5-HT4 receptor. nih.gov Docking studies have indicated that a crucial interaction for ligand binding to the 5-HT4 receptor is a hydrogen bond between the positively ionizable amine of the ligand and the aspartic acid residue Asp100. nih.gov
5-HT7 Receptor: The 5-HT7 receptor is a potential therapeutic target for neurodevelopmental disorders. nih.gov Modulators of the 5-HT7 receptor have been shown to improve altered behaviors in animal models and affect neuronal morphology. nih.gov The stimulation of the 5-HT7 receptor via G12 signaling pathways has direct or indirect effects on neuronal morphology, suggesting that compounds targeting this receptor could be promising therapeutic agents. nih.gov
The following table summarizes the binding affinities of selected benzisoxazole derivatives at various serotonin receptors.
| Compound | Linker Type | 5-HT4R Affinity (IC50, nM) | AChE Inhibition (IC50, nM) |
| Analogue 1 | Ether | High | Low |
| Analogue 2 | Two-carbon methylene | Low | 36 |
| Analogue 3 | Two-carbon methylene | Low | 240 |
| Analogue 4 (32a) | Not specified | 97.2 | - |
| Analogue 5 (33) | Not specified | 883.0 | - |
| Data derived from a study on benzisoxazole derivatives for Alzheimer's disease. nih.gov |
Histamine (B1213489) Receptor (H1) Selectivity
While the primary targets of many benzisoxazole derivatives are dopamine and serotonin receptors, their interaction with other receptors, such as the histamine H1 receptor, is important for determining their side-effect profile. Compounds that are antagonists or inverse agonists at both H1 and H4 receptors are of interest for treating inflammatory conditions. google.com
In a study of 2-(1,2-benzisothiazol-3-yl)ethylamine derivatives, which are structurally similar to benzisoxazole analogues, the compounds showed a substantial inability to interact with histamine receptors in functional tests. nih.gov However, they did exhibit gangliomimetic properties related to the activation of 5-HT3 and/or nicotinic receptors. nih.gov This suggests that while direct H1 receptor antagonism may not be a primary feature of all such scaffolds, cross-reactivity with other receptors is possible.
hERG Channel Interaction Profiles
Interaction with the human ether-à-go-go-related gene (hERG) potassium channel is a critical safety concern in drug development, as blockade of this channel can lead to cardiac arrhythmias. frontiersin.org Therefore, minimizing hERG liability is a key objective in the design of new therapeutic agents.
Several strategies have been employed to reduce the hERG affinity of drug candidates. These include the introduction of groups capable of hydrogen bonding in the linker connecting a basic amine with a core structure. In some instances, a simple change from a methylsulfonamide to an ethylsulfonamide resulted in a 13-fold decrease in hERG affinity.
In a series of small molecule differentiation agents for the potential treatment of acute myeloid leukemia, a lead compound with a benzisoxazole core showed good activity but was not progressed due to a high logD and low ligand lipophilicity efficiency (LLE). rsc.org An earlier lead in the same program had a strong affinity for the hERG channel with an IC50 of 110 nM, which necessitated optimization to mitigate this risk. rsc.org Replacing a phenyl p-OCF2H group with an N-methyl indazole resulted in a 70-fold lower affinity for the hERG channel while maintaining high potency. rsc.org
The following table shows the hERG interaction data for selected compounds.
| Compound | hERG IC50 (µM) |
| Loratadine | 5.15 |
| Desloratadine | 1.95 |
| Ketoconazole | 0.74 |
| Data from an in vitro study of drug-drug interactions at the hERG channel. nih.gov |
Comparative SAR Analysis with Related Heterocyclic Systems
The benzo[d]isoxazole core of this compound is a key structural motif in medicinal chemistry, recognized for its role as a building block in the development of kinase and sodium channel inhibitors. The strategic placement of a fluorine atom at the 7-position can significantly alter the compound's pharmacokinetic properties and biological activity. Understanding the SAR of this scaffold is enhanced by comparing it to other biologically active heterocyclic systems like benzisothiazoles and coumarins.
The 1,2-benzisothiazole (B1215175) ring is structurally related to the benzo[d]isoxazole core, differing by the substitution of the oxygen atom with sulfur. This substitution can lead to distinct biological activities and SAR profiles. Benzisothiazole derivatives have been investigated as potent inhibitors of various enzymes, including fatty acid amide hydrolase (FAAH), soluble epoxide hydrolase (sEH), and caspase-3.
Key comparative points include:
Enzyme Inhibition: Both benzo[d]isoxazole and benzisothiazole scaffolds are prevalent in the design of enzyme inhibitors. For instance, while 7-fluoro-benzo[d]isoxazole analogues are explored as kinase inhibitors, certain benzothiazole-phenyl analogues have been identified as dual inhibitors of sEH and FAAH, which are targets for pain management. nih.gov
Role of the Heteroatom: The difference in the heteroatom (oxygen vs. sulfur) influences the electron distribution, planarity, and bond angles of the heterocyclic ring, which in turn affects binding interactions with target proteins. For example, 6-substituted benzothiazoles have been observed to have higher mesophase transition temperatures compared to their benzoxazole (B165842) counterparts, a difference attributed to the degree of aromatization and conjugation of the heteroatom's p-electrons.
Substituent Effects: The impact of substituents on the benzene (B151609) ring can be compared across both systems. In a series of benzothiazole-phenyl analogues, the introduction of strongly electron-withdrawing groups like a nitro group at the para-position of a phenylsulfonyl moiety was explored to understand its effect on inhibitory activity. nih.gov Similarly, modifications on the benzene portion of the this compound scaffold are critical for modulating its kinase inhibition profile.
Table 1: Comparative Biological Targets of Benzisothiazole Derivatives
| Derivative Class | Biological Target | Key Findings | References |
|---|---|---|---|
| Benzothiazole-phenyl-piperidine-carboxamides | FAAH and sEH | Dual inhibition achieved; potency influenced by substituents on the phenylsulfonyl moiety. | nih.govnih.gov |
| 1,2-Benzisothiazol-3-one Derivatives | Caspase-3 | Inhibitory activity is quantitatively related to descriptors of electronegativity, atomic masses, and van der Waals volumes. | |
| 6-Substituted 1,2-benzisothiazole-1,1-dioxide Alkanoic Acids | Aldose Reductase | An acyl moiety on the 6-amino group significantly increased activity. | |
| Benzothiazole (B30560) N-arylsulphonylhydrazones | DHPS Enzyme | Derivatives bearing a pyrazolone (B3327878) ring showed potent inhibition, comparable to the standard drug sulfadiazine. | |
| 2-substituted Benzothiazoles | AChE and MAO-B | Dual inhibitors designed for Alzheimer's disease, with activity dependent on substituents. |
Coumarins (1,2-benzopyrones) represent another important class of heterocyclic compounds with a wide range of biological activities, including enzyme inhibition. Although structurally distinct from benzo[d]isoxazoles, comparisons can be drawn based on their shared roles as scaffolds in drug discovery and the general principles of how substituents modulate their activity.
Key comparative points include:
Scaffold for Enzyme Inhibitors: Like benzo[d]isoxazoles, coumarins are versatile scaffolds for developing enzyme inhibitors. They have shown potent inhibitory activity against monoamine oxidase B (MAO-B) and carbonic anhydrases (CAs), with efficacy being highly dependent on the substitution pattern. nih.govnih.gov
Electronic Effects of Substituents: The biological properties of coumarin (B35378) derivatives are strongly influenced by the electronic effects (electron-donating or withdrawing) of substituents on the benzopyrone ring. This principle is directly applicable to this compound analogues, where the electron-withdrawing nature of the fluorine atom is a key determinant of its properties.
Bioisosteric Replacement: In drug design, fragments of different heterocyclic systems are often interchanged to optimize properties. While not direct bioisosteres, the core principles of substituent placement on an aromatic ring fused to a heterocycle to achieve specific target interactions are shared between coumarins and benzo[d]isoxazoles.
Table 2: Enzyme Inhibitory Activity of Substituted Coumarin Derivatives
| Derivative Class | Biological Target | Key SAR Findings | References |
|---|---|---|---|
| Coumarin Sulfonamides | Carbonic Anhydrases (hCA I, II, IX) | Bromo substitution or an unsubstituted H-atom on the coumarin ring increased inhibitory activity. | |
| Synthetic Coumarins | Monoamine Oxidase B (MAO-B) | Activity depends on the nature and position of substituents; developed as potential treatments for neurodegenerative diseases. | nih.gov |
| Simple Coumarins | Bacterial Carbonic Anhydrases | Simple coumarins show medium-potency inhibition; provides a proof-of-concept for developing non-sulfonamide bacterial CA inhibitors. | nih.gov |
| 4-Substituted Coumarins | Tumor Cell Lines | Aliphatic amino substituents with a cyclohexyl group showed greater cytotoxic activity than smaller alkyl groups. |
Influence of Remote Substituents on Efficacy and Safety Profiles
The efficacy and safety of this compound analogues are critically dependent on the nature and position of substituents on the core structure. These modifications can influence target affinity, selectivity, and pharmacokinetic properties.
The introduction of small, electronically distinct groups can lead to significant changes in biological activity.
Halogens: The fluorine atom at the 7-position of the parent compound is a prime example of the impact of halogenation. It is known to enhance metabolic stability and can modulate biological activity. In related isoxazole (B147169) analogues, fluorine or trifluoromethyl groups on a phenyl ring attached to the isoxazole core were found to promote cytotoxicity. nih.gov In coumarin derivatives, a bromo substituent was shown to increase carbonic anhydrase inhibitory activity.
Methoxy (B1213986) Group: The methoxy group is an electron-donating substituent that can influence receptor binding and metabolic pathways. In a series of 3-(substituted phenyl)-indeno[1,2-c]isoxazole analogues, the presence of two methoxy groups on the indene (B144670) ring was a common feature among compounds tested for antimycobacterial activity. nih.gov
Trifluoromethyl (CF3) Group: The CF3 group is a strongly electron-withdrawing and highly lipophilic substituent that often enhances metabolic stability and binding affinity. While specific data on CF3-substituted this compound is limited, studies on related heterocycles are informative. In benzothiazole analogues, a trifluoromethyl group was found to improve microsomal stability. nih.gov In a series of isoxazole derivatives, trifluoromethyl substitution promoted cytotoxicity against cancer cell lines. nih.gov The replacement of a methyl group with a trifluoromethyl group can sometimes increase biological activity by an order of magnitude, although this is not a universal rule.
Alkyl Substituents: The size and nature of alkyl groups can impact steric interactions and lipophilicity. In the synthesis of certain benzo[d]isoxazole compounds, the reaction of a 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole (B8720573) with pyrrolidine (B122466) or methylpyrrolidine derivatives yielded compounds with improved pharmacokinetic properties.
Table 3: Effects of Small Substituents on Related Heterocyclic Systems
| Heterocycle | Substituent | Position | Observed Effect | References |
|---|---|---|---|---|
| Isoxazole | Fluorine, CF3 | 4-position of phenyl ring | Promotes cytotoxicity. | nih.gov |
| Coumarin | Bromo | Coumarin ring | Increases carbonic anhydrase inhibition. | |
| Benzothiazole | Trifluoromethyl | Phenyl ring | Improves microsomal stability. | nih.gov |
| Coumarin | Cyclohexyl | Aliphatic amino substituent | Greater cytotoxic activity than smaller alkyls. |
The introduction of larger aromatic systems can provide additional binding interactions, such as pi-stacking, and significantly alter the molecule's profile.
Phenyl Substitution: The substitution of a phenyl group is a common strategy in medicinal chemistry. In a series of 3-(substituted phenyl)-indeno[1,2-c]isoxazole analogues, various substitutions on the phenyl ring (e.g., 4-chloro) led to potent antimycobacterial activity. nih.gov For coumarins, the introduction of a phenyl ring at the 4-position is a key feature of some antitubercular agents.
Naphthalene (B1677914) Substitution: The larger, more lipophilic naphthalene ring can be used to explore larger binding pockets and improve metabolic stability compared to a simple phenyl ring. In the development of anticancer agents, novel naphthalene-substituted triazole spirodienones have been synthesized, with some compounds showing remarkable cytotoxic activity. While direct examples on the this compound scaffold are not prevalent, this strategy is a logical extension for SAR exploration.
Table 4: Effects of Aromatic Ring Substitutions on Related Heterocyclic Systems
| Heterocycle | Substituent | Observed Effect/Application | References |
|---|---|---|---|
| Indeno[1,2-c]isoxazole | 4-Chlorophenyl | Potent activity against Mycobacterium tuberculosis. | nih.gov |
| Triazole-spirodienone | Naphthalene | Remarkable in vitro cytotoxic activity and in vivo tumor suppression. | |
| Isoxazole | Electron-rich fused ring | Beneficial for antiproliferative activity (Hsp90 inhibition). | nih.gov |
| Coumarin | 4-Phenyl | Core structure for certain antitubercular agents. |
Pharmacological Investigations and Mechanisms of Action
Neuropsychiatric Applications
The unique electronic properties conferred by the fluorine atom and the isoxazole (B147169) ring system make 7-Fluorobenzo[d]isoxazol-3-amine a valuable pharmacophore in the design of centrally acting drugs. Its derivatives have shown significant potential in modulating key neurotransmitter systems implicated in psychiatric and neurological conditions.
Antipsychotic Potential
The primary antipsychotic relevance of the this compound scaffold is exemplified by its presence in the atypical antipsychotic drug, risperidone (B510). The pharmacological profile of risperidone provides substantial insight into the antipsychotic potential of this chemical class.
Derivatives of this compound, most notably risperidone, exhibit potent antagonism at dopamine (B1211576) D2 and D3 receptors. This is a hallmark of antipsychotic efficacy, particularly for the positive symptoms of schizophrenia. The affinity for these receptors is a key determinant of their therapeutic action. Risperidone demonstrates high affinity for the D2 receptor, a characteristic shared by both typical and atypical antipsychotics. While specific binding data for this compound alone is not available, the activity of its derivatives underscores the importance of this core structure. For instance, risperidone has a high affinity for D2 receptors, which is believed to contribute to its antipsychotic effects. Positron emission tomography (PET) studies have shown that risperidone can occupy a significant percentage of striatal D2 receptors at therapeutic doses. nih.gov
The antagonism of D3 receptors, which are concentrated in limbic areas of the brain, is also thought to contribute to the antipsychotic and mood-stabilizing effects of these compounds. The high degree of sequence homology between D2 and D3 receptors presents a challenge in developing highly selective ligands. mdpi.com However, compounds incorporating the benzo[d]isoxazole moiety have been designed to target both receptors.
Table 1: Dopamine Receptor Binding Affinities of Risperidone
| Receptor | Ki (nM) |
|---|---|
| Dopamine D2 | 3.13 - 3.2 |
| Dopamine D3 | 7.1 |
Data sourced from multiple studies and presented as a range where applicable.
A defining feature of atypical antipsychotics, including those derived from this compound, is their potent antagonism of the serotonin (B10506) 5-HT2A receptor, often with a higher affinity than for the D2 receptor. This high 5-HT2A to D2 affinity ratio is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia. Risperidone, for example, is a potent 5-HT2A antagonist. nih.govmdpi.comsemanticscholar.org This action is believed to enhance dopamine release in certain brain regions, such as the prefrontal cortex, thereby alleviating negative and cognitive symptoms.
In addition to 5-HT2A antagonism, some derivatives show activity at 5-HT1A receptors, typically as partial agonists. mdpi.com Activation of 5-HT1A autoreceptors can modulate serotonin release, while postsynaptic 5-HT1A agonism may contribute to anxiolytic and antidepressant effects. The combined 5-HT2A antagonism and 5-HT1A partial agonism is a key feature of modern multi-target antipsychotic drug design.
Table 2: Serotonin Receptor Binding Affinities of Risperidone
| Receptor | Ki (nM) |
|---|---|
| Serotonin 5-HT1A | 420 - 490 |
| Serotonin 5-HT2A | 0.16 - 0.6 |
Data sourced from multiple studies and presented as a range where applicable.
In preclinical studies, compounds containing the this compound structure, such as risperidone, have demonstrated efficacy in animal models of psychosis. These models often involve inducing hyperlocomotor activity and stereotyped behaviors in rodents using psychostimulants like amphetamine or NMDA receptor antagonists like phencyclidine (PCP). Risperidone has been shown to block cocaine-induced dopamine and serotonin release in the nucleus accumbens of rats and reduce locomotion and stereotypical behavior. biomedpharmajournal.org The ability of these compounds to attenuate such drug-induced behaviors is predictive of their antipsychotic activity in humans. Furthermore, risperidone has shown efficacy in improving cognitive deficits in some preclinical models, an effect potentially linked to its potent 5-HT2A receptor blockade. nih.gov
Anticonvulsant Activity
The benzo[d]isoxazole scaffold is not only relevant to antipsychotic drug design but has also been explored for its potential as an anticonvulsant agent.
A key mechanism underlying the anticonvulsant activity of some benzo[d]isoxazole derivatives is the modulation of voltage-gated sodium channels. These channels are fundamental to the generation and propagation of action potentials, and their blockade can reduce neuronal hyperexcitability associated with seizures. Research has shown that novel benzo[d]isoxazole derivatives can exhibit anticonvulsant activity by selectively blocking the voltage-gated sodium channel NaV1.1. nih.gov
Specifically, risperidone, which contains the 7-fluorobenzo[d]isoxazol-3-yl moiety, has been found to inhibit voltage-gated sodium channels. nih.govuni.lu It demonstrates a state-dependent block, showing a higher affinity for the inactivated state of the channel over the resting state. nih.govuni.lu This results in a use-dependent inhibition, which is a characteristic feature of many clinically effective anticonvulsant drugs. nih.govuni.lu In whole-cell voltage-clamp recordings, risperidone inhibited peak inward sodium currents with an IC50 of 49 µM for the NaV1.6 channel. nih.govuni.lu
Furthermore, studies on other benzo[d]isoxazole derivatives have demonstrated their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For example, 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2, 5-dione showed a median effective dose (ED50) of 14.90 mg/kg in the MES test in rats. nih.gov
Table 3: Anticonvulsant-Related Activity of Benzo[d]isoxazole Derivatives
| Compound/Derivative | Test | Result |
|---|---|---|
| Risperidone | NaV1.6 Channel Inhibition | IC50: 49 µM |
| 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2, 5-dione | Maximal Electroshock (MES) Test (rat) | ED50: 14.90 mg/kg |
| 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2, 5-dione | Subcutaneous Pentylenetetrazole (scPTZ) Test (mouse) | ED50: 42.30 mg/kg |
Data sourced from multiple studies.
Evaluation in Seizure Models
A comprehensive review of published scientific literature does not currently provide evidence of this compound (pimavanserin) having been formally evaluated in preclinical or clinical seizure models. The primary focus of research on this compound has been on its antipsychotic properties, particularly in the context of Parkinson's disease psychosis. Therefore, information regarding its potential anticonvulsant or proconvulsant activity is not available at this time.
Mood Modulating and Cognitive Enhancement Effects
Research into the effects of this compound on mood and cognition has primarily centered on its well-established mechanism of action at serotonin receptors and its impact on pathways implicated in neurodegenerative diseases.
The established mechanism of action for this compound is not through 5-HT4 receptor partial agonism. Instead, it functions as a potent and selective inverse agonist and antagonist at the serotonin 5-HT2A receptor. nih.govnih.govnih.gov It also possesses a lower affinity for the 5-HT2C receptor, with approximately 40-fold greater selectivity for the 5-HT2A subtype. nih.govnih.gov
Current scientific literature indicates that pimavanserin (B1677881) has no significant affinity for other G-protein coupled receptors, including muscarinic acetylcholine (B1216132) receptors, which are directly involved in modulating acetylcholine release. nih.govnih.gov Furthermore, post-mortem studies in patients with Parkinson's disease have not found alterations in 5-HT4 receptor density. nih.gov A patent has described the potential for co-administration of pimavanserin with agents that address cholinergic abnormalities, though it does not suggest that pimavanserin itself directly modulates acetylcholine. clinicaltrials.gov
Preclinical studies have investigated the effect of this compound on the processing of amyloid precursor protein (APP), a key process in the pathophysiology of Alzheimer's disease. In a mouse model of Alzheimer's disease, systemic administration of pimavanserin was found to suppress the production of amyloid-β (Aβ) peptides. This effect is thought to be mediated by an increase in the activity of α-secretase, the enzyme responsible for the non-amyloidogenic processing of APP. This pathway leads to the generation of the neuroprotective soluble amyloid precursor protein alpha (sAPPα).
The Aβ-lowering effects of pimavanserin in these models were blocked by inhibitors of the extracellular-regulated kinase (ERK) and NMDA receptors, suggesting the involvement of these signaling pathways. Continuous administration of pimavanserin in aged mouse models resulted in a significant reduction of Aβ levels in the cerebrospinal fluid and a decrease in Aβ pathology.
Table 1: Effect of Pimavanserin on Amyloid-β (Aβ) Levels in a Mouse Model of Alzheimer's Disease
| Treatment | Effect on Interstitial Fluid (ISF) Aβ Levels | Mechanism | Reference |
|---|---|---|---|
| Pimavanserin | Reduced levels by approximately 40-50% within hours | Increased α-secretase-dependent cleavage of APP | |
| Pimavanserin (continuous infusion) | Reduced levels by approximately 40% after 36 hours | Not specified |
Cardiovascular Applications
The cardiovascular effects of this compound have been explored, primarily focusing on its potent 5-HT2A receptor antagonism.
Antiplatelet Activity via 5-HT2A Receptor Antagonism
The 5-HT2A receptor plays a recognized role in platelet aggregation. Antagonism of this receptor is a known mechanism for inhibiting the aggregation of platelets. While direct preclinical studies on the antiplatelet activity of this compound (pimavanserin) are not extensively detailed in the available literature, research on related isoxazole derivatives suggests potential in this area. nih.gov One study highlighted that a series of 3,4,5 trisubstituted isoxazole derivatives showed promise in combating oxidative stress-induced platelet apoptosis and aggregation. nih.gov Given that pimavanserin is a potent 5-HT2A receptor antagonist, it is plausible that it could exert antiplatelet effects, though further direct investigation is required to confirm and quantify this activity.
Vasoconstriction Inhibition
Serotonin is a potent vasoconstrictor, and this effect is mediated, in part, through the 5-HT2A receptor on vascular smooth muscle cells. Blockade of this receptor can lead to the inhibition of serotonin-induced vasoconstriction. As a selective 5-HT2A receptor antagonist, this compound (pimavanserin) is expected to inhibit this vasoconstrictive effect. nih.gov This potential application is based on its primary mechanism of action, although specific preclinical or clinical studies detailing the extent of this effect are not prominently available in the current body of scientific literature.
Antimicrobial and Antioxidant Activities
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a range of antimicrobial and antioxidant effects. nih.gov While specific studies on this compound are not extensively documented in publicly available literature, the activities of related benzisoxazole derivatives provide insights into its potential pharmacological profile.
Derivatives of the benzisoxazole class have demonstrated notable antibacterial properties. For instance, certain 3-(piperidin-4-yl)-benzo[d]isoxazoles have shown antibacterial potential against various microorganisms. researchgate.net The substitution pattern on the benzisoxazole ring system plays a critical role in determining the antibacterial spectrum and efficacy. Studies on related structures, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) amides, have indicated that the presence of chloro and ethoxy groups can lead to considerable inhibition of bacterial growth. researchgate.net Furthermore, some benzisoxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. orientjchem.org For example, certain piperidine-conjugated benzisoxazole derivatives have exhibited good to moderate antimicrobial activity against strains like Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis.
It is important to note that while the benzisoxazole scaffold is associated with antibacterial activity, the specific efficacy of this compound would require dedicated microbiological screening.
Table 1: Antibacterial Activity of Selected Benzisoxazole Derivatives
| Compound/Derivative Class | Bacterial Strains | Activity Level |
|---|---|---|
| 3-(Piperidin-4-yl)-benzo[d]isoxazoles | Various microorganisms | Noteworthy antibacterial potential researchgate.net |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole amides with chloro and ethoxy groups | Not specified | Considerable inhibition researchgate.net |
This table presents generalized findings for the benzisoxazole class and does not represent specific data for this compound.
The antifungal potential of benzisoxazole derivatives has also been a subject of investigation. Some compounds within this class have shown inhibitory effects against various fungal pathogens. For example, certain 3H-N-substituted phenyl-1,2-benzisoxazole derivatives displayed higher activity against Fusarium oxysporum than against Sclerotium rolfsii. researchgate.net The nature of substituents on the benzisoxazole core is a key determinant of antifungal potency. For instance, some isoxazole derivatives containing halogen substituents on a phenyl ring have exhibited significant antifungal activity, in some cases superior to the standard drug fluconazole (B54011). mdpi.com Hybrid molecules of 2-amino-benzo[d]isothiazol-3-ones, structurally related to benzisoxazoles, have also been shown to inhibit the growth of yeasts like Saccharomyces cerevisiae and Cryptococcus neoformans, as well as several dermatophytes. nih.gov
As with its antibacterial properties, the specific antifungal spectrum and efficacy of this compound remain to be elucidated through direct experimental evaluation.
Table 2: Antifungal Activity of Selected Benzisoxazole and Related Derivatives
| Compound/Derivative Class | Fungal Strains | Activity Level |
|---|---|---|
| 3H-N-substituted phenyl-1,2-benzisoxazoles | F. oxysporum, S. rolfsii | Higher activity against F. oxysporum researchgate.net |
| Isoxazole derivatives with halogenated phenyl rings | Not specified | Significant activity, sometimes exceeding fluconazole mdpi.com |
This table illustrates the general antifungal potential within the broader class of benzisoxazole-related compounds and is not specific to this compound.
Several benzisoxazole and related heterocyclic derivatives have been investigated for their antioxidant properties, particularly their ability to scavenge free radicals and modulate redox processes. The antioxidant activity is often attributed to the number and position of hydroxyl groups on the aromatic rings, although the heterocyclic core itself can influence these properties. bas.bg For example, certain 2-(hydroxyphenyl)benzothiazole derivatives have been evaluated for their DPPH and ABTS free radical scavenging activities, with some showing potency comparable to natural antioxidants like quercetin. bas.bg In studies of other benzimidazole (B57391) derivatives, compounds have demonstrated significant antioxidant capacity by interacting with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and by scavenging superoxide (B77818) anion radicals. nih.gov The introduction of a lipophilic benzothiazole (B30560) or benzisoxazole group can modify the antioxidant stability and activity of phenolic compounds. bas.bgnih.gov
The potential for this compound to act as a radical scavenger or redox modulator is plausible given the general characteristics of the benzisoxazole scaffold, though specific experimental data is necessary for confirmation.
Anticancer and Cytotoxic Mechanisms
The benzisoxazole scaffold is a component of several compounds investigated for their anticancer properties. nih.gov The mechanisms underlying these effects can be complex and may involve strategies such as bioreductive activation and specific bond cleavage pathways.
Bioreductive activation is a key strategy in the design of anticancer prodrugs that are selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors. nih.gov This approach often involves the reduction of a specific chemical group on the prodrug, leading to the release of a potent cytotoxic agent. While direct evidence for the bioreductive activation of this compound is not available, the principles can be understood from related classes of compounds. For instance, nitroaromatic compounds can be enzymatically reduced in hypoxic conditions to generate highly cytotoxic species. nih.gov Similarly, tertiary amine N-oxides have been developed as bioreductive drugs, where the N-oxide masks the active amine until it is reduced in a hypoxic environment. researchgate.net
It has been proposed that for certain 1,2-benzisoxazole (B1199462) derivatives designed as prodrugs, the enzymatic reduction of the benzisoxazole moiety under hypoxic conditions is a key activation step. researchgate.net This reduction leads to the cleavage of the N-O bond, initiating a cascade that releases the active cytotoxic agent. researchgate.net This suggests a potential mechanism by which fluorinated benzisoxazole amines could be designed as hypoxia-activated anticancer agents.
A critical aspect of the chemistry and biological activity of benzisoxazoles is the reactivity of the N-O bond within the isoxazole ring. The cleavage of this relatively weak bond is a key step in certain mechanistic pathways.
One described pathway is the Kemp elimination, where the N-O bond can be cleaved by a strong base, resulting in the formation of a 2-hydroxybenzonitrile (B42573) species. wikipedia.org In the context of anticancer activity, a more relevant pathway involves enzymatic reduction. It is anticipated that the enzymatic reduction of the 1,2-benzisoxazole ring leads to the cleavage of the N-O bond, which in turn generates an imine intermediate. researchgate.net This imine is then expected to undergo spontaneous hydrolysis to form a ketone metabolite, a process that can be harnessed to release a cytotoxic payload. researchgate.net This reductive cleavage of the N-O bond is a central concept in the design of benzisoxazole-based prodrugs.
Inhibition of Specific Cancer Cell Lines
This compound has been identified as a potential anticancer agent, primarily through its activity as a potent inhibitor of Heat Shock Protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins that are essential for tumor cell growth and survival. Its inhibition is a key strategy in cancer therapy.
Studies have demonstrated that this compound exhibits cytotoxic effects against a variety of cancer cell lines. The inhibitory concentration (IC₅₀) for this activity was reported to be approximately 14 µM, indicating a significant inhibitory effect on Hsp90 expression and, consequently, cancer cell proliferation. nih.gov The broader class of isoxazole derivatives has also been noted for its potential as anticancer agents, with some acting as tubulin inhibitors.
Table 1: Anticancer Activity of this compound
| Target | Mechanism of Action | Result | IC₅₀ Value |
|---|
Other Pharmacological Profiles
D-Amino Acid Oxidase (DAAO) Inhibition
While direct studies on this compound are not prevalent, research into structurally similar compounds highlights its potential as a D-Amino Acid Oxidase (DAAO) inhibitor. DAAO is a flavoenzyme that degrades D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. nih.govwikipedia.org Inhibition of DAAO can increase brain levels of D-serine, which is a therapeutic strategy being explored for conditions involving NMDA receptor hypofunction, such as schizophrenia. wikipedia.org
A study on a series of benzo[d]isoxazol-3-ol (B1209928) derivatives, which are structurally analogous to this compound, found potent DAAO inhibitors. nih.gov Specifically, the compound 5-chloro-benzo[d]isoxazol-3-ol (CBIO) was identified as a powerful inhibitor with an IC₅₀ in the submicromolar range. nih.govacs.org This suggests that the benzisoxazole scaffold is a viable pharmacophore for DAAO inhibition.
Factor IXa Inhibition
The aminobenzisoxazole scaffold, to which this compound belongs, has been successfully utilized in the design of inhibitors for Coagulation Factor IXa (FIXa). nih.gov FIXa is a critical serine protease in the intrinsic pathway of the blood coagulation cascade, and its inhibition is a key target for the development of new anticoagulants.
Through structure-based drug design, novel aminobenzisoxazole derivatives have been synthesized and shown to be highly selective inhibitors of FIXa over other related proteases like Factor Xa. nih.gov Selected compounds from these studies demonstrated effective anticoagulation profiles in preclinical tests. nih.gov This line of research establishes the aminobenzisoxazole core as a promising foundation for developing orally available FIXa inhibitors for thrombotic diseases. nih.gov
Analgesic Properties
The benzisoxazole scaffold is a recognized pharmacophore in compounds demonstrating analgesic activity. nih.gov While direct testing of this compound for analgesic effects is not widely documented, its role as a key synthetic building block points towards this potential. The compound serves as a scaffold for creating inhibitors of the NaV1.7 sodium channel. The NaV1.7 channel is a genetically validated and critical target for pain sensation, and its inhibitors are actively pursued as novel analgesics.
Furthermore, studies on related heterocyclic structures, such as benzoxazole (B165842) derivatives, have shown significant analgesic effects in preclinical models, in some cases stronger than established anti-inflammatory drugs. nih.gov This body of evidence suggests a strong rationale for investigating the analgesic potential of this compound and its derivatives.
Antihistaminic and Antidiabetic Implications
The benzisoxazole framework is noted for its presence in compounds with a wide array of biological activities, including potential antihistaminic and antidiabetic effects. nih.gov
For its antidiabetic potential, research into related compounds is informative. A study on 4-benzyloxybenzo[d]isoxazole-3-amine derivatives identified them as potent and selective inhibitors of sphingomyelin (B164518) synthase 2 (SMS2). nih.gov Inhibition of SMS2 is a therapeutic target for chronic inflammation-associated diseases, including insulin (B600854) resistance. In that study, a lead compound significantly attenuated chronic inflammation in a diabetic mouse model (db/db mice) after several weeks of oral administration. nih.gov
Regarding antihistaminic properties, the broader class of isoxazole derivatives has been reported to possess this activity, suggesting that this compound could also be investigated for this purpose. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-chloro-benzo[d]isoxazol-3-ol (CBIO) |
| 4-benzyloxybenzo[d]isoxazole-3-amine |
| D-serine |
| Risperidone |
Preclinical Efficacy and Safety Profile Assessments
In Vitro Pharmacological Characterization
Comprehensive searches of scientific literature and databases did not yield specific data on the receptor binding affinity of 7-Fluorobenzo[d]isoxazol-3-amine for the dopamine (B1211576) receptors D2 and D3, the serotonin (B10506) receptors 5-HT1A, 5-HT2A, and 5-HT2C, or the histamine (B1213489) H1 receptor. While this compound serves as a structural component in the synthesis of molecules targeting various receptors, its intrinsic binding profile at these specific sites has not been publicly documented.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| D2 | Data not available |
| D3 | Data not available |
| 5-HT1A | Data not available |
| 5-HT2A | Data not available |
| 5-HT2C | Data not available |
No specific studies detailing the functional activity of this compound at the aforementioned receptors were identified. Consequently, it is not known whether this compound acts as an agonist, antagonist, partial agonist, or inverse agonist at the D2, D3, 5-HT1A, 5-HT2A, 5-HT2C, or H1 receptors. Functional assays are crucial for determining the pharmacological effect of a compound at a receptor beyond its binding affinity.
Table 2: Functional Activity of this compound
| Receptor | Functional Activity (e.g., Agonist, Antagonist) | EC50/IC50 (nM) |
|---|---|---|
| D2 | Data not available | Data not available |
| D3 | Data not available | Data not available |
| 5-HT1A | Data not available | Data not available |
| 5-HT2A | Data not available | Data not available |
| 5-HT2C | Data not available | Data not available |
There is no publicly available information regarding the inhibitory activity of this compound against the enzyme D-amino acid oxidase (DAAO). While inhibition of DAAO is a therapeutic strategy being explored for certain neurological conditions, the effect of this specific compound on DAAO activity has not been reported in the scientific literature.
Table 3: Enzyme Inhibition by this compound
| Enzyme | Inhibition Constant (IC50/Ki, µM) |
|---|
Specific data on the cytotoxic effects of this compound on the human colon adenocarcinoma cell line HT-29 or the mouse lymphocytic leukemia cell line L1210 could not be located in the available scientific literature. Such assays are fundamental in early-stage drug discovery to assess potential anti-cancer activity or general cellular toxicity.
Table 4: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | Data not available |
No studies were found that investigated the effect of this compound on platelet aggregation in vitro. Therefore, its potential to either promote or inhibit platelet aggregation remains unknown.
Table 5: Effect of this compound on Platelet Aggregation
| Assay | Endpoint | Result |
|---|
Information regarding the molecular interaction and binding affinity of this compound with human serum albumin (HSA) is not available in the public domain. The binding of a compound to plasma proteins such as HSA is a critical pharmacokinetic parameter that influences its distribution and availability in the body.
Table 6: Interaction of this compound with Human Serum Albumin
| Parameter | Value |
|---|---|
| Binding Constant (Ka) | Data not available |
In Vivo Pharmacological Evaluation in Animal Models
Detailed in vivo pharmacological data specifically for this compound is scarce. The majority of relevant animal model studies have been conducted on more complex molecules that incorporate this chemical scaffold.
Behavioral Pharmacology Models
There is no direct evidence found in the reviewed literature detailing the effects of this compound in standard behavioral pharmacology models such as apomorphine-induced climbing, MK-801-induced hyperactivity, or the conditioned avoidance response. These models are typically used to assess the antipsychotic potential of a compound. For context, atypical antipsychotics like Risperidone (B510), which contains the this compound moiety, are known to antagonize dopamine D2 and serotonin 5-HT2A receptors, leading to efficacy in these behavioral paradigms.
Efficacy in Disease-Specific Animal Models
Specific studies evaluating the efficacy of this compound in animal models of seizures or other specific diseases have not been identified in the current body of literature. However, broader research into substituted 1,2-benzisoxazole (B1199462) derivatives has indicated potential anticonvulsant activity in mice. nih.gov For instance, some 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have shown marked anticonvulsant effects. nih.gov
Pharmacokinetic (PK) Profile Analysis
A specific pharmacokinetic profile for this compound in animal models is not publicly available. The pharmacokinetic properties of this molecule are likely to be significantly different from those of the larger drugs it is part of, such as Risperidone. The metabolism of Risperidone is well-documented and involves the hydroxylation of the piperidine (B6355638) ring, leading to the formation of Paliperidone (B428). It is not clear from the available data whether this compound is a significant metabolite of Risperidone or if its own pharmacokinetic properties have been independently studied.
Toxicological Considerations
Direct and comprehensive toxicological studies on this compound are not readily found. The following sections discuss the toxicological considerations for related benzisoxazole compounds, which may provide some insight into the potential safety profile of the target molecule.
hERG Channel Safety Assessment
There is no specific data available for the hERG channel safety assessment of this compound. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical component in cardiac repolarization, and its blockade by drugs can lead to life-threatening arrhythmias. The affinity of various compounds for the hERG channel is a key part of preclinical safety assessment. While studies have been conducted on the hERG affinity of various benzisoxazole-containing compounds, specific data for this compound is not reported.
General Safety Profiles in Preclinical Studies
Specific preclinical safety data for this compound regarding effects on prolactin secretion, weight gain, or catalepsy are not available. These are common parameters assessed for antipsychotic drug candidates. For instance, many antipsychotic drugs that act on dopamine receptors can cause an increase in prolactin levels. Studies on substituted benzamide (B126) drugs have shown a correlation between their ability to stimulate prolactin secretion and their affinity for dopamine receptors in the pituitary gland. nih.govnih.gov However, without direct testing, it is not possible to extrapolate these findings to this compound.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand how ligands like derivatives of 7-Fluorobenzo[d]isoxazol-3-amine might interact with biological targets such as enzymes or receptors. nih.govnih.gov While specific docking studies for this compound are not extensively detailed in public literature, the methodology has been applied to structurally related benzo[d]isoxazole and isoxazole (B147169) derivatives to elucidate their binding modes with various proteins. nih.govnih.gov
For instance, docking studies on isoxazole-carboxamide derivatives have been performed to understand their inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov Similarly, research on benzo[d]isoxazole derivatives designed as Bromodomain and extra-terminal (BET) bivalent inhibitors has used docking to reveal their potential binding modes within the two BET bromodomains. nih.gov These studies are crucial for rational drug design, allowing researchers to predict binding affinities and optimize ligand structures for improved potency and selectivity. nih.gov
A primary outcome of molecular docking is the identification of specific amino acid residues that form the binding pocket of the target protein and interact directly with the ligand. nih.gov For related heterocyclic compounds like benzo[d]thiazol-2-amine derivatives, docking simulations against the Human Epidermal growth factor Receptor (HER) have successfully identified these key interactions. nih.gov The analysis helps pinpoint which residues are critical for anchoring the ligand in the active site. The fluorine atom at the 7-position of this compound can significantly influence these interactions, potentially forming halogen bonds or altering the electronic landscape of the molecule to enhance binding with specific residues.
The analysis of docked poses provides deep insights into the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges. nih.gov The amine group at the 3-position and the nitrogen and oxygen atoms within the isoxazole ring of this compound are potential hydrogen bond donors and acceptors. Docking studies on analogous compounds frequently focus on mapping these hydrogen bonding networks. For example, in studies of benzo[d]thiazol-2-amine derivatives, docking scores were directly correlated with the strength and number of hydrogen bonds and other interactions with the HER enzyme and DNA. nih.gov
To illustrate the typical output of such a study, the table below shows example docking results for a related benzo[d]thiazole derivative, highlighting the binding affinity.
Table 1: Example Molecular Docking Affinity for a Related Benzothiazole (B30560) Derivative with HER Enzyme
| Compound | Top Docking Score (kcal/mol) |
|---|---|
| Compound 2 (benzo[d]thiazol-2-amine derivative) | -10.4 |
| Compound 3 (benzo[d]thiazol-2-amine derivative) | -9.9 |
| Compound 1 (benzo[d]thiazol-2-amine derivative) | -9.8 |
Data derived from a study on benzo[d]thiazol-2-amine derivatives, intended to be illustrative of the technique. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound derivatives are not prominently published, this methodology is a cornerstone of modern drug discovery. A QSAR study would involve synthesizing a library of analogs based on the this compound scaffold, evaluating their biological activity, and then using computational methods to correlate structural descriptors (e.g., electronic properties, steric factors, hydrophobicity) with this activity. The resulting model can predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules and reducing the need for extensive trial-and-error synthesis.
Chemoinformatics for Compound Library Design and Screening
Chemoinformatics applies computational methods to solve chemical problems, with a significant application in the design and screening of compound libraries for drug discovery. The this compound scaffold is an attractive starting point for library development due to its established presence in bioactive molecules. Chemoinformatic strategies can be used to explore the chemical space around this core structure. This includes:
Position-specific functionalization : Planning the addition of various chemical groups at different positions on the benzoisoxazole ring to modulate properties like solubility, cell permeability, and target affinity. For example, introducing electron-withdrawing groups could enhance interactions within hydrophobic binding pockets.
Virtual Screening : Creating a large virtual library of derivatives and using computational filters and docking simulations to prioritize a smaller, more promising set of compounds for actual synthesis and biological testing.
Scaffold Hopping : Identifying other core structures with similar 3D arrangements of functional groups that might mimic the binding mode of this compound derivatives, leading to novel classes of compounds.
Advanced Computational Techniques for Structural Analysis
Beyond docking and QSAR, other advanced computational techniques provide deeper insight into the physicochemical properties of molecules like this compound.
Hirshfeld surface analysis is a powerful method used to visualize and quantify the various intermolecular interactions within a crystal structure. nih.govresearchgate.net This technique maps the space occupied by a molecule in a crystal and color-codes the surface to indicate different types of close contacts with neighboring molecules. nih.gov The analysis generates a three-dimensional surface plotted over properties like d_norm (which highlights contacts shorter than van der Waals radii in red) and two-dimensional "fingerprint plots" that summarize all intermolecular contacts. nih.govnih.gov
Studies on other isoxazole and benzothiazole derivatives demonstrate the utility of this technique. nih.goveurjchem.com The fingerprint plots can be delineated to show the percentage contribution of specific types of interactions, such as H···H, C···H, O···H, and N···H contacts, which are crucial for the stability of the crystal packing. researchgate.netnih.gov For this compound, a Hirshfeld analysis would reveal how the fluorine atom and amine group participate in the intermolecular bonding network, providing valuable information on the solid-state properties of the compound.
Table 2: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Heterocyclic Compound
| Interaction Type | Contribution to Hirshfeld Surface |
|---|---|
| H···H | 55.6% |
| C···H/H···C | 17.9% |
| Br···H/H···Br | 7.0% |
| S···H/H···S | 4.6% |
| O···H/H···O | 3.2% |
| N···H/H···N | 2.9% |
Data derived from a study on a substituted thiazolidine (B150603) salt, intended to be illustrative of the technique. nih.gov
Geometric Configuration and Electronic Property Calculations
Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional structure and electronic landscape of this compound. These calculations offer a detailed understanding of the molecule's inherent properties that govern its interactions with biological systems.
The geometric configuration, which includes parameters such as bond lengths, bond angles, and dihedral angles, is optimized to find the most stable energetic conformation of the molecule. While specific crystallographic data for this compound is not widely published, DFT calculations serve as a reliable method for predicting these structural details.
Electronic property calculations provide a deeper understanding of the molecule's reactivity and potential interaction sites. Key parameters derived from these calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial in predicting a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO energy gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. nih.govnih.gov For related heterocyclic compounds, these values are typically calculated to assess their potential as active pharmaceutical ingredients. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov These maps illustrate the charge distribution, with red regions indicating negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions showing positive potential (electron-poor areas, prone to nucleophilic attack). nih.govresearchgate.net For a molecule like this compound, the MEP map would highlight the electronegative fluorine and oxygen atoms as regions of negative potential, while the amine group's hydrogen atoms would likely be areas of positive potential. dergipark.org.tr
The following table summarizes key electronic properties that are typically calculated for compounds like this compound and their significance.
| Property | Significance |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. nih.govnih.gov |
| Ionization Potential | The energy required to remove an electron, indicating the molecule's susceptibility to oxidation. |
| Electron Affinity | The energy released when an electron is added, reflecting the molecule's ability to act as an electron acceptor. |
| Dipole Moment | Measures the overall polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions. |
| pKa | The predicted acidity or basicity of functional groups, such as the amine group, affects the molecule's ionization state under physiological conditions. |
In Silico Prediction of Biological Targets
In silico methods are instrumental in identifying potential biological targets for new chemical entities, thereby accelerating the drug discovery process. For this compound, molecular docking and virtual screening are key techniques used to predict its binding affinity to various proteins.
Molecular docking simulations place the ligand (this compound) into the binding site of a protein target and calculate a score that estimates the strength of the interaction. This allows for the screening of large libraries of proteins to identify those with which the compound is most likely to interact.
Based on the known activities of benzo[d]isoxazole derivatives, several potential biological targets for this compound have been identified. These include:
Heat Shock Protein 90 (Hsp90): This molecular chaperone is a critical target in cancer therapy due to its role in the folding and stability of numerous oncoproteins. nih.gov this compound has been reported to inhibit Hsp90, with an IC50 value of approximately 14 µM, suggesting it could have anticancer applications.
Voltage-Gated Sodium Channels (NaV): The benzo[d]isoxazole scaffold is a known building block for sodium channel inhibitors. Specifically, derivatives have been designed as selective blockers of NaV1.1, indicating a potential application as anticonvulsants. nih.gov
Kinases: Panel docking, a computational approach where a compound is screened against a panel of different kinases, is a common strategy to identify potential targets. ed.ac.uk The this compound scaffold is recognized as a modulator of kinases, suggesting its potential to interfere with cellular signaling pathways.
The table below summarizes the potential biological targets for this compound identified through in silico and related experimental studies.
| Potential Biological Target | Therapeutic Area | Evidence |
| Heat Shock Protein 90 (Hsp90) | Oncology | Reported IC50 of ~14 µM; related scaffolds show affinity for Hsp90. nih.gov |
| Voltage-Gated Sodium Channels (e.g., NaV1.1, NaV1.7) | Neurology (Anticonvulsant, Pain) | The benzo[d]isoxazole core is a key pharmacophore for NaV inhibitors. nih.gov |
| Various Kinases | Oncology, Inflammation | The scaffold is known to modulate kinase activity; panel docking is a suitable method for target identification. ed.ac.uk |
Emerging Therapeutic Applications and Future Directions
Development of Next-Generation Benzisoxazole-Based Therapeutics
The development of next-generation therapeutics based on the benzisoxazole scaffold is focused on enhancing specificity, potency, and overcoming the limitations of earlier compounds. astrazeneca.com A primary strategy involves structural modifications to the core molecule to improve pharmacokinetic properties and target engagement. The introduction of a fluorine atom, as seen in 7-Fluorobenzo[d]isoxazol-3-amine, is a common medicinal chemistry tactic to block metabolic soft spots and improve metabolic stability. acs.org
A cutting-edge approach in this field is the development of Proteolysis Targeting Chimeras (PROTACs). acs.orgacs.org PROTACs are novel drug modalities that leverage the body's own ubiquitin-proteasome system to degrade specific target proteins rather than just inhibiting them. acs.orgacs.org This offers a promising alternative to traditional inhibitors, especially in cases of drug resistance. acs.org
Recent research has led to the design of BTK PROTACs that incorporate a novel benzisoxazole-based ligand for the cereblon (CRBN) E3 ligase. acs.orgacs.org One such compound, TQ-3959, has demonstrated exceptional potency in degrading Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies. acs.orgacs.org TQ-3959 not only shows high degradation potency (DC₅₀ = 0.4 nM) but also possesses good oral bioavailability, representing a significant advancement in the development of treatments for lymphomas. acs.orgacs.org
These next-generation approaches, which combine the proven benzisoxazole scaffold with innovative modalities like PROTACs, exemplify the evolution of drug design aimed at creating more effective and durable therapies. astrazeneca.comacs.org
Multi-Target Ligand Design Strategies
The complexity of many diseases, such as cancer and central nervous system disorders, often involves multiple biological pathways. nih.govnih.gov This has driven the development of multi-target directed ligands (MTDLs)—single molecules designed to interact with several pharmacological targets simultaneously. nih.govnih.gov This strategy can lead to synergistic therapeutic effects and a more comprehensive treatment approach compared to single-target agents. nih.gov The benzisoxazole scaffold is an ideal framework for designing such multi-target agents. nih.govtandfonline.com
In the realm of antipsychotics, researchers have developed benzisoxazole derivatives that exhibit balanced affinities for multiple neurotransmitter receptors. For example, compounds have been synthesized that show high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov This multi-receptor profile is characteristic of atypical antipsychotics, which aim to treat the symptoms of schizophrenia with a lower risk of side effects like catalepsy. nih.gov
In oncology, the MTDL strategy is used to inhibit multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. nih.govnih.gov Benzimidazole (B57391) derivatives, which share structural similarities with benzisoxazoles, have been developed as inhibitors of EGFR, VEGFR-2, and PDGFR. nih.gov One study identified a compound that exhibited good inhibitory activity against EGFR and moderate activity against VEGFR-2 and PDGFR, demonstrating the potential of a single chemical scaffold to address multiple cancer-driving pathways. nih.gov This approach is seen as a promising paradigm to overcome the drug resistance that often develops with single-target therapies. nih.gov
| Compound Class | Targets | Therapeutic Area | Reference |
| Benzisoxazole Derivatives | Dopamine D2, Serotonin 5-HT1A/2A | Schizophrenia | nih.gov |
| Coumarin-based Benzisoxazoles | Dopamine D2/D3, Serotonin 5-HT1A/2A | Schizophrenia | nih.gov |
| 2-Aryl Benzimidazole Derivatives | EGFR, VEGFR-2, PDGFR | Cancer | nih.gov |
| Benzimidazole-Triazole Hybrids | EGFR, VEGFR-2, Topoisomerase II | Cancer | nih.gov |
Novel Delivery Systems and Prodrug Approaches
Even a highly potent drug can be ineffective if it cannot reach its target in the body at the right concentration. youtube.com Novel drug delivery systems and prodrug strategies are employed to overcome challenges like poor solubility, low permeability through biological membranes, and metabolic instability. nih.govnih.gov These approaches aim to optimize the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including those based on the this compound scaffold. nih.govnih.gov
A prodrug is an inactive or poorly active derivative of a drug that is converted into the active form within the body through enzymatic or chemical processes. nih.gov This strategy is particularly useful for amine-containing drugs, as the amino group can be temporarily masked to improve membrane penetration or protect against premature metabolism. nih.gov For instance, benzisoxazole phosphorodiamidate analogs have been synthesized as prodrugs that require bioreductive activation, a mechanism that could potentially be targeted to specific tissues like tumors. nih.gov
Novel drug delivery systems encompass a range of technologies, including liposomes, polymeric nanoparticles, and micelles, which are engineered to carry a therapeutic payload. youtube.com These systems can improve the solubility of a drug, protect it from degradation, and control its release rate and location within the body. youtube.com While specific delivery systems for this compound are not extensively detailed in the provided results, the general principles are highly applicable. The development of nanocrystal-based delivery systems for benzisoxazole drugs like risperidone (B510) has been explored to enhance bioavailability. taylorandfrancis.com Future research could involve encapsulating benzisoxazole derivatives into such nano-carriers to improve their therapeutic index. youtube.com
Addressing Drug Resistance and Safety Challenges in Compound Development
A significant hurdle in the long-term efficacy of many drugs, particularly in oncology and infectious diseases, is the development of drug resistance. researchgate.netacs.org Concurrently, ensuring the safety of a new compound by minimizing off-target effects is a critical aspect of the development process. tandfonline.com Research on benzisoxazole derivatives actively addresses both of these challenges.
Acquired resistance often occurs through mutations in the drug's target protein, rendering the inhibitor ineffective. acs.org This has been observed with BTK inhibitors used in treating B-cell malignancies, where a C481S mutation is a common resistance mechanism. acs.org Next-generation benzisoxazole-based therapeutics are being specifically designed to overcome this. The BTK PROTAC degrader, TQ-3959, is not only potent against the wild-type (WT) BTK but also effectively degrades the C481S mutant, offering a powerful strategy to combat resistance. acs.org Similarly, in the fight against tuberculosis, the emergence of multi-drug resistant strains necessitates the development of new agents with novel mechanisms, a role that new benzisoxazole-containing compounds could fill. taylorandfrancis.com
Improving the safety profile involves designing molecules with high selectivity for their intended target, thereby avoiding interactions with other proteins that could cause adverse effects. tandfonline.com The design of multi-target ligands, while seemingly counterintuitive to this goal, is often a careful balancing act to hit specific, disease-relevant targets while avoiding others known to cause toxicity. nih.gov For example, designing atypical antipsychotics involves achieving a desired dopamine/serotonin receptor binding profile while having low affinity for other receptors like histamine (B1213489) H1, which is associated with side effects such as weight gain. nih.gov
Exploration of New Biological Targets and Disease Areas
The versatile benzisoxazole scaffold continues to be explored against a growing number of biological targets, expanding its therapeutic potential far beyond its initial applications in antipsychotic medications. nih.govresearchgate.net This exploration is driven by the need for novel treatments for a wide array of conditions, including cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.govnih.gov
In oncology, benzisoxazole derivatives are being investigated as inhibitors of several key proteins. This compound itself has been studied as an inhibitor of Hsp90, a chaperone protein essential for the stability of many cancer-promoting proteins. Other derivatives have been identified as potent inhibitors of kinases like BTK for lymphomas and as multi-target inhibitors of EGFR, VEGFR-2, and PDGFR for various solid tumors. acs.orgnih.gov
For infectious diseases, the benzisoxazole structure represents a new chemotype for developing antibiotics against multi-drug resistant bacteria like Acinetobacter baumannii. nih.gov Research has implicated bacterial enzymes such as chorismate pyruvate-lyase as potential targets for these compounds. nih.gov Furthermore, other derivatives have shown potent activity against Mycobacterium tuberculosis by inhibiting enzymes like pantothenate synthetase and DprE1. nih.govnih.gov
In the field of neurodegenerative diseases, benzisoxazole compounds are being designed to tackle the complex pathology of Alzheimer's disease. This includes the development of multi-target ligands that inhibit acetylcholinesterase (AChE) while also acting as agonists for the 5-HT4 receptor, a combination aimed at improving cognitive deficits. nih.govnih.gov
| Biological Target | Disease Area | Compound Class/Example | Reference |
| Heat Shock Protein 90 (Hsp90) | Cancer | This compound | |
| Bruton's Tyrosine Kinase (BTK) | B-Cell Malignancies | Benzisoxazole-based PROTACs (e.g., TQ-3959) | acs.org |
| Acetylcholinesterase (AChE) & 5-HT4 Receptor | Alzheimer's Disease | Benzisoxazole Derivatives | nih.govnih.gov |
| Chorismate pyruvate-lyase | Bacterial Infections (A. baumannii) | 3,6-dihydroxy-1,2-benzisoxazole | nih.gov |
| DprE1 | Tuberculosis | Benzothiazinones (related scaffold) | nih.gov |
| Pantothenate Synthetase | Tuberculosis | Benzisoxazole Derivatives | nih.gov |
| Various Kinases (EGFR, VEGFR-2, PDGFR) | Cancer | 2-Aryl Benzimidazole Derivatives | nih.gov |
Patent Landscape and Commercial Development
Overview of Patent Filings Related to 7-Fluorobenzo[d]isoxazol-3-amine and Analogues
The patent landscape for benzisoxazole derivatives is extensive, reflecting their therapeutic importance. nih.govresearchgate.net The core 1,2-benzisoxazole (B1199462) structure is a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets, leading to a wide range of drug discovery efforts. nih.govresearchgate.net Patents in this area cover not only the composition of matter for new chemical entities but also methods of synthesis, pharmaceutical formulations, and new therapeutic uses.
For instance, this compound itself is noted as a building block for creating sodium channel inhibitors and kinase modulators. The introduction of a fluorine atom can significantly alter a molecule's properties, including metabolic stability and binding affinity, making fluorinated benzisoxazoles a subject of keen interest in patent filings. nih.gov
A significant portion of the patent activity revolves around major atypical antipsychotic drugs that contain the benzisoxazole core. Key examples include:
Risperidone (B510): The initial composition-of-matter patents filed by Janssen Pharmaceutica have expired, leading to the entry of generic versions. drugpatentwatch.comnewdrugapprovals.org However, subsequent patents have been filed for novel formulations, such as long-acting injectable (LAI) microspheres, in an effort to extend market exclusivity. drugpatentwatch.comgoogle.com There are currently dozens of patents protecting this compound and its various forms. drugpatentwatch.com
Paliperidone (B428): As the active metabolite of risperidone, paliperidone also has a robust patent portfolio. medicinespatentpool.org Patents cover not only the compound itself but also its palmitate ester prodrug (paliperidone palmitate) and various long-acting injectable formulations with dosing regimens extending from once-monthly to every six months. medicinespatentpool.orggreyb.com These formulation patents are a key strategy for lifecycle management of the drug.
Iloperidone: This benzisoxazole derivative, developed by Vanda Pharmaceuticals, is another atypical antipsychotic with a distinct patent history, highlighting the continued innovation in this chemical space. nih.gov
Beyond antipsychotics, patent filings demonstrate the broad therapeutic potential of benzisoxazole analogues in areas such as cancer, inflammation, infection, and diabetes. nih.govtaylorandfrancis.com For example, recent patents have disclosed novel benzisoxazole-based ligands for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, for the development of PROTACs (PROteolysis TArgeting Chimeras) in cancer therapy. acs.org
Analysis of Key Patent Holders and Licensing Activities
The commercial development of benzisoxazole-based drugs has been led by major pharmaceutical corporations.
Key Commercial Entities in the Benzisoxazole Drug Space
| Company | Key Drug(s) | Role |
| Janssen Pharmaceuticals (Johnson & Johnson) | Risperidone, Paliperidone | Originator, Developer |
| Vanda Pharmaceuticals | Iloperidone | Developer |
| Teva Pharmaceutical Industries | Generic Risperidone, Paliperidone | Generic Manufacturer, Licensee |
| Sun Pharmaceutical Industries Ltd. | Generic Risperidone | Generic Manufacturer |
| Dr. Reddy's Laboratories Ltd. | Generic Risperidone | Generic Manufacturer |
| Luye Pharma Group | Paliperidone Palmitate LAI | Developer |
| Indivior PLC | Risperidone LAI (UZEDY) | Developer (via licensed technology) |
Janssen Pharmaceuticals , a subsidiary of Johnson & Johnson, has been the dominant force in this field. medicinespatentpool.orgpatsnap.com They were the originators of risperidone, first approved in 1993, and its successor, paliperidone. newdrugapprovals.orgpatsnap.com Their strategy has heavily involved the development of long-acting injectable formulations like Invega Sustenna®, Invega Trinza®, and Invega Hafyera® to prolong the product lifecycle and improve patient adherence. greyb.com
Following the patent expiration of originator drugs, numerous generic manufacturers have entered the market. Companies like Teva Pharmaceuticals , Sun Pharma , and Dr. Reddy's market generic versions of risperidone. drugpatentwatch.com
Licensing activities are also a feature of this landscape. For example, Indivior developed UZEDY, a subcutaneous long-acting formulation of risperidone, using copolymer technology licensed from MedinCell, demonstrating how innovation can continue through partnerships even for older compounds. patsnap.com Similarly, Luye Pharma is developing its own long-acting injectable formulation of paliperidone palmitate, indicating ongoing competition and development in this space. greyb.compatsnap.com
Preclinical Development Pipeline and Clinical Trial Status of Related Compounds
While major drugs like risperidone and paliperidone have been on the market for years, the benzisoxazole scaffold continues to be a foundation for new drug development. nih.govresearchgate.net Research is active across several therapeutic areas.
Antipsychotics: Development continues to refine the pharmacological profile of benzisoxazole antipsychotics. For instance, a compound designated "compound 71" was identified as a potential antipsychotic lead candidate with high affinity for dopamine (B1211576) and serotonin (B10506) receptors but low affinity for receptors associated with undesirable side effects. nih.gov Another compound, abaperidone, was selected for clinical development based on its promising preclinical profile. nih.gov
Oncology: Benzisoxazole derivatives are being investigated as anticancer agents. researchgate.net Some compounds have shown antiproliferative activity against various human cancer cell lines, including HeLa and MCF-7 cells. nih.gov Additionally, benzisoxazole-based molecules have been identified as inhibitors of Hsp90, a protein crucial for cancer cell survival. nih.gov
Antimicrobials: Researchers have synthesized benzisoxazole analogues with activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govtaylorandfrancis.com Certain derivatives showed good activity, suggesting they could be promising candidates for developing new anti-tubercular agents. nih.gov
Other Areas: The versatility of the benzisoxazole scaffold is further highlighted by its exploration in treating anti-inflammatory conditions, diabetes, and neurological disorders beyond psychosis. nih.govresearchgate.net For example, a benzisoxazole derivative, compound 21, was identified for potential advancement into clinical trials for treating gonorrhea. nih.gov
Clinical trials are ongoing for various formulations and new indications of established drugs. For example, numerous studies are underway for paliperidone palmitate to assess its efficacy in different phases of schizophrenia and in real-world settings. patsnap.com
Market Potential and Therapeutic Impact of Benzisoxazole-Based Drugs
The market for drugs based on the benzisoxazole scaffold is substantial, primarily driven by the widespread use of atypical antipsychotics for treating schizophrenia and bipolar disorder. ijpsr.inforesearchgate.net
Schizophrenia and Bipolar Disorder: These conditions affect a significant portion of the global population, creating a large and sustained demand for effective treatments. Risperidone and paliperidone have been cornerstone therapies in this market for decades. newdrugapprovals.orgijpsr.info The development of long-acting injectable formulations has been a key driver of market growth, addressing the critical issue of patient non-adherence to daily oral medication. google.com
Market Dynamics: The expiration of primary patents for oral risperidone led to a significant decline in branded sales, which were replaced by lower-cost generics. drugpatentwatch.com However, the market for branded products remains strong due to the patent protection of long-acting injectable formulations. drugpatentwatch.com The global market for a related class, isoxazoline (B3343090) drugs (used in veterinary medicine), was valued at over USD 5 billion in 2024 and is projected to grow significantly, illustrating the commercial potential of this broader chemical class. straitsresearch.com
Therapeutic Impact: The introduction of atypical antipsychotics like risperidone marked a significant advancement in the treatment of schizophrenia. ijpsr.info They offered an improved profile over older, conventional antipsychotics, with better efficacy against a broader range of symptoms. ijpsr.inforesearchgate.net The benzisoxazole class of drugs has had a profound impact on the management of severe mental illness, improving outcomes for millions of patients. newdrugapprovals.orgresearchgate.net The continued research into new benzisoxazole derivatives for other diseases like cancer and infectious diseases suggests that the therapeutic impact of this chemical scaffold will continue to expand in the future. nih.govtaylorandfrancis.com
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and solubility considerations for 7-Fluorobenzo[d]isoxazol-3-amine to ensure stability?
- Answer: For fluorinated isoxazol-3-amine derivatives, stability is highly solvent-dependent. Stock solutions should be stored at -80°C (stable for 6 months) or -20°C (stable for 1 month). Use anhydrous DMSO for dissolution, and avoid repeated freeze-thaw cycles to prevent degradation . Solubility can be enhanced via sonication at 37°C . Fluorine substituents may reduce polarity compared to brominated analogs, requiring solvent optimization .
Q. What synthetic routes are available for this compound?
- Answer: Synthesis typically involves multi-step reactions starting from fluorinated precursors. A metal-free transannulation strategy using aryl methyl ketones and enaminones (I₂-DMSO system) can construct the pyrimidine core while introducing fluorine at position 6. This method avoids transition metals, critical for pharmaceutical applications . Alternative routes may adapt methodologies for 7-Fluoro-4-iodo-1H-indazol-3-amine, where fluorination precedes cyclization .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for fluorinated isoxazol-3-amine derivatives?
- Answer: Discrepancies often arise from substitution patterns (e.g., fluorine vs. iodine at position 7) or stereoelectronic effects. For example, 7-Fluoro-4-iodo-1H-indazol-3-amine shows kinase inhibition, but fluorinated analogs may exhibit reduced potency due to altered hydrogen-bonding capacity. Validate activity via:
- Dose-response assays to rule out solubility artifacts.
- Molecular docking to assess binding interactions (fluorine’s electronegativity vs. iodine’s steric bulk) .
- Metabolic stability studies (e.g., microsomal assays) to differentiate intrinsic activity from pharmacokinetic effects .
Q. What methodologies enable structural modification of this compound to enhance target selectivity?
- Answer: Key strategies include:
- Position-specific functionalization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 5 to modulate electron density, improving interactions with hydrophobic binding pockets .
- Heterocycle fusion : Adapt the transannulation protocol to generate pyrimido[4,5-d]pyridazine derivatives, expanding π-stacking capabilities.
- Pro-drug design : Convert the amine group to a silyl-protected intermediate (e.g., trimethylsilyl) for improved blood-brain barrier penetration, followed by in vivo hydrolysis .
Q. How can computational tools predict the physicochemical properties of this compound derivatives?
- Answer: Use density functional theory (DFT) to calculate:
- LogP values : Fluorine’s lipophilicity contribution (+0.14) versus bromine (+0.94) .
- pKa : The amine group’s basicity (predicted ~5.2) affects solubility and ionization under physiological conditions.
- Bioisosteric replacements : Replace iodine in 7-Fluoro-4-iodo-1H-indazol-3-amine with fluorine while maintaining similar van der Waals radii (1.47 Å vs. 1.35 Å) .
Methodological Challenges and Solutions
Q. What experimental controls are critical when assessing the reactivity of this compound in cross-coupling reactions?
- Answer: Fluorine’s strong C-F bond resists traditional palladium-catalyzed couplings. Mitigate this by:
- Photoredox catalysis : Use Ir(ppy)₃ or Ru(bpy)₃²⁺ under blue light to generate aryl radicals for C-C bond formation .
- Buchwald-Hartwig amination : Optimize ligands (e.g., XPhos) to couple the amine group with aryl halides without cleaving the C-F bond .
Q. How do researchers validate the purity and structural integrity of this compound?
- Answer: Employ orthogonal analytical methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
